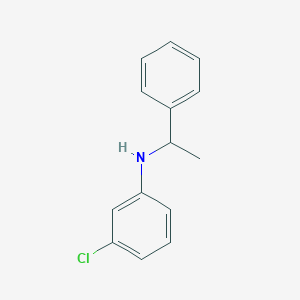

3-chloro-N-(1-phenylethyl)aniline

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

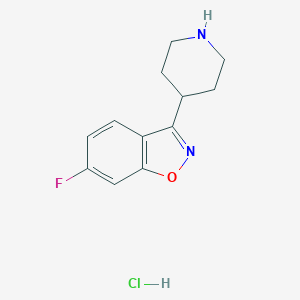

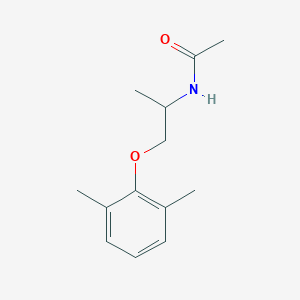

La síntesis de metazosin implica la formación de un intermedio de amida. Inicialmente, la piperazina reacciona con cloruro de 2-metoxopropionilo para formar la amida . Este intermedio luego se hace reaccionar con una quinazolina sustituida para producir metazosin .

Métodos de producción industrial

La producción industrial de metazosin sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para el rendimiento y la pureza, a menudo involucrando temperaturas, presiones controladas y el uso de catalizadores para mejorar las tasas de reacción y la selectividad .

Análisis De Reacciones Químicas

Tipos de reacciones

Metazosin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Metazosin se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina u otros grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a N-óxidos de quinazolina, mientras que la reducción puede producir varios derivados reducidos del anillo de quinazolina .

Aplicaciones Científicas De Investigación

Metazosin tiene una gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar antagonistas del receptor alfa-1 adrenérgico y sus interacciones.

Biología: Investigado por sus efectos en las vías de señalización celular y la unión al receptor.

Medicina: Principalmente utilizado en la investigación clínica para la hipertensión y la HPB.

Mecanismo De Acción

Metazosin ejerce sus efectos antagonizando los receptores alfa-1 adrenérgicos. Al bloquear estos receptores, metazosin evita la unión de adrenalina y noradrenalina, lo que lleva a la relajación de los músculos lisos en los vasos sanguíneos y la próstata. Esto da como resultado vasodilatación y una posterior disminución de la presión arterial, así como un mejor flujo urinario en pacientes con HPB .

Comparación Con Compuestos Similares

Compuestos similares

Prazosin: Otro antagonista del receptor alfa-1 adrenérgico utilizado para la hipertensión y la HPB.

Terazosin: Similar en estructura y función al metazosin, utilizado para las mismas indicaciones.

Doxazosin: También un antagonista del receptor alfa-1 adrenérgico con usos terapéuticos similares.

Singularidad

Metazosin es único en su afinidad de unión específica y perfil farmacocinético, lo que puede ofrecer ventajas en términos de eficacia y perfil de efectos secundarios en comparación con otros antagonistas del receptor alfa-1 adrenérgico .

Propiedades

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)

![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)